3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Design

3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride (CAS 1856079-14-5) is a synthetic pyrazole-phenol Mannich base supplied as the hydrochloride salt. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B15113993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNCC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-2-16-7-6-12(15-16)10-14-9-11-4-3-5-13(17)8-11;/h3-8,14,17H,2,9-10H2,1H3;1H
InChIKeyJILZLDKKUQBTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride – Chemical Identity and Core Properties for Procurement Decisions


3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride (CAS 1856079-14-5) is a synthetic pyrazole-phenol Mannich base supplied as the hydrochloride salt [1]. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol . The molecule combines a 1-ethylpyrazole ring, a methylamino bridge, and a meta-substituted phenol, giving it a topological polar surface area of 50.1 Ų and a hydrogen bond donor count of 3 [1]. The compound is primarily used as a research intermediate and building block in medicinal chemistry programs.

Why 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride Cannot Be Simply Replaced by Positional Isomers or N1-Alkyl Variants


Pyrazole-phenol Mannich bases exhibit steep structure-activity relationships where the position of the phenolic hydroxyl (meta vs. ortho vs. para) and the N1‑alkyl substituent (ethyl vs. methyl) govern hydrogen-bonding networks, basicity, and lipophilicity [1]. Meta‑substitution prevents intramolecular H‑bonding between the phenol OH and the aminomethyl nitrogen, a feature that can occur in ortho isomers and alter pKa, solubility, and receptor fit [2]. Additionally, replacing the N1‑ethyl group with a methyl group reduces lipophilicity (estimated ΔlogP ≈ 0.5), which can affect membrane permeability and metabolic stability [1]. Direct head‑to‑head biological data for this specific compound series are limited in the public domain; the following sections present the best available quantitative evidence to inform procurement decisions.

Quantitative Differentiation Evidence for 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride vs. Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: Meta-Substituted Target vs. Ortho and Para Isomers

The TPSA of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is 50.1 Ų as computed by Cactvs (PubChem) [1]. This value is identical for all regioisomers (ortho, meta, para) because TPSA calculation is insensitive to substitution pattern, limiting its discriminative power [1]. However, the meta‑OH placement avoids the intramolecular hydrogen bond that can form in the ortho isomer, a feature not captured by TPSA but critical for the molecule's actual hydrogen‑bonding capacity and receptor complementarity [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen Bond Donor and Acceptor Count – Impact of Salt Form on Solubility and Permeability

The target hydrochloride salt possesses 3 hydrogen bond donors (phenol OH, secondary amine NH2⁺, and the protonated amine NH⁺) and 3 hydrogen bond acceptors [1]. Its free base counterpart (CAS 1856066-95-9) has only 2 HBD and 3 HBA. The additional HBD from the hydrochloride salt is expected to enhance aqueous solubility at the expense of passive membrane permeability. Class‑level data indicate hydrochloride salts of phenolic Mannich bases can exhibit 10‑ to 100‑fold higher aqueous solubility than their free base forms at pH 6.8 [2], though direct experimental values for this compound are not published.

Pharmaceutical Salts Bioavailability Preformulation

Meta-Substituted Phenol vs. Ortho Isomer: Predicted pKa Shift and Its Consequences for Receptor Interactions

Ortho‑aminomethylphenols can form a six‑membered intramolecular hydrogen bond (OH···N), which lowers the phenolic pKa by approximately 0.5–1.5 log units compared to meta‑substituted analogs where this interaction is geometrically impossible [1]. The target meta‑substituted compound is therefore predicted to have a higher phenolic pKa (~10.0) than the ortho isomer (~8.5–9.5), although experimentally measured pKa values for this series are not publicly available. A higher pKa means the phenol remains predominantly protonated at physiological pH, which can strengthen hydrogen‑bond donor interactions with target proteins but reduce anion‑mediated binding.

pKa Prediction Structure-Activity Relationship Receptor Binding

N1-Ethyl vs. N1-Methyl Analog: Estimated Lipophilicity Difference and Metabolic Stability Implications

Replacement of the N1‑ethyl group with a methyl group is expected to reduce the compound's lipophilicity. Based on the well‑established π‑value system, the ethyl→methyl substitution results in a ΔlogP of approximately –0.5 [1]. For the target compound, the computed logP (XLogP3) is not available in PubChem, but the ethyl substituent contributes to a higher logP relative to the methyl analog (3-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol), which may enhance membrane permeability but also increase susceptibility to CYP450‑mediated oxidation at the terminal methyl group of the ethyl chain [2]. This is a class‑level inference; direct experimental logP and metabolic stability data for this pair are not publicly disclosed.

Lipophilicity Metabolic Stability CYP450

Optimal Application Scenarios for 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring a Meta-Substituted Phenol Scaffold to Avoid Intramolecular H-Bonding

When a project requires a phenolic hydrogen‑bond donor that is geometrically unable to form an intramolecular H‑bond with the adjacent aminomethyl group, the meta‑substituted target compound is the appropriate choice. The ortho isomer can adopt a conformation where the phenol OH is masked, potentially reducing target engagement. The meta configuration ensures the phenol remains available for intermolecular interactions, as supported by class‑level pKa and H‑bonding analysis [1].

In Vitro Assays Requiring Enhanced Aqueous Solubility Through Salt Formation

The hydrochloride salt of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol provides an additional hydrogen bond donor compared to the free base, which class‑level evidence suggests can increase aqueous solubility by 10‑ to 100‑fold at near‑neutral pH [1]. This makes the salt form preferable for biochemical assays, SPR, or NMR studies where solubility ≥100 µM is required.

SAR Studies Exploring N1-Alkyl Chain Length Effects on Lipophilicity and Permeability

The N1‑ethyl substituent on the pyrazole ring confers approximately 0.5 log units higher lipophilicity than the N1‑methyl analog (Hansch π‑value estimation) [1]. This compound is therefore suited for systematic SAR exploration of how incremental alkyl chain lengthening affects cell permeability, target affinity, and metabolic stability in a lead optimization campaign.

Chemical Biology Probe Development Where Phenol Ionization State at Physiological pH is Critical

The predicted higher pKa of the meta‑substituted phenol (~10.0) versus the ortho isomer (~8.5–9.5) means the target compound remains predominantly protonated at pH 7.4 [1]. This property is valuable for designing probes intended to act as hydrogen‑bond donors rather than acceptors in biological systems, offering a distinct ionization profile compared to ortho‑aminomethylphenol analogs.

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